![molecular formula C18H12Cl2OS2 B14384636 1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene CAS No. 88018-58-0](/img/structure/B14384636.png)
1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene is a complex organic compound featuring a benzene ring substituted with chlorine and a unique sulfinyl and diynyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diynyl intermediate: This involves the coupling of a suitable alkyne precursor with a halogenated benzene derivative under palladium-catalyzed conditions.
Sulfinylation: The diynyl intermediate is then reacted with a sulfinyl chloride to introduce the sulfinyl group.
Final coupling: The sulfinylated intermediate is coupled with another halogenated benzene derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler diynyl benzene derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products:
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the diynyl benzene derivative.
Substitution: The major products are the substituted benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application but may include oxidative stress pathways, apoptosis, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-bromobenzene
- 1-Chloro-4-nitrobenzene
- 1-Chloro-4-ethynylbenzene
Comparison: 1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene is unique due to its combination of sulfinyl and diynyl functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for forming complex, conjugated systems, making it valuable in advanced material synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
88018-58-0 |
|---|---|
Formule moléculaire |
C18H12Cl2OS2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
1-chloro-4-[6-(4-chlorophenyl)sulfinylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C18H12Cl2OS2/c19-15-5-9-17(10-6-15)22-13-3-1-2-4-14-23(21)18-11-7-16(20)8-12-18/h5-12H,13-14H2 |
Clé InChI |
DSWKTWODWBWWMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC#CC#CCS(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


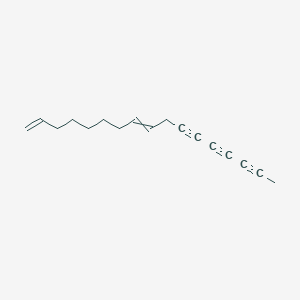
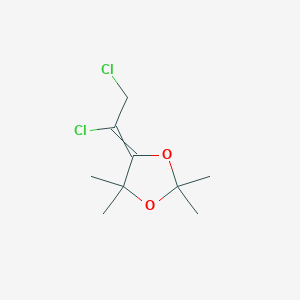

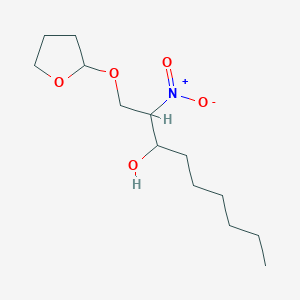
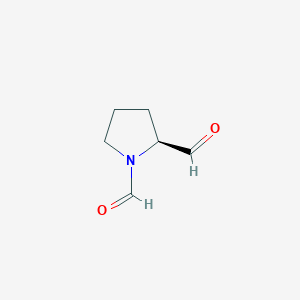
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
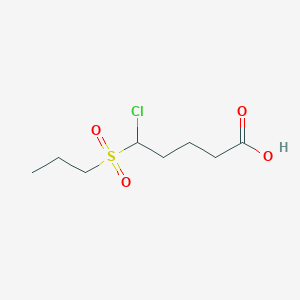
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
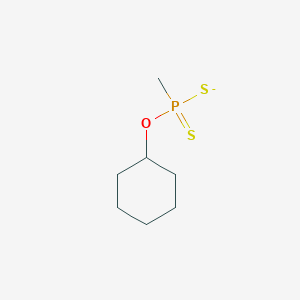
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
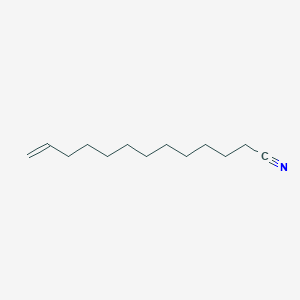
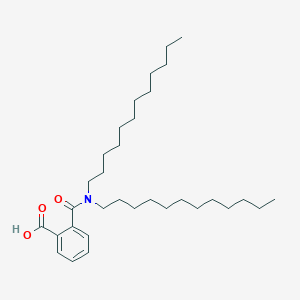
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
